Product packaging for (1Z)-prop-1-en-1-yl acetate(Cat. No.:CAS No. 3102-47-4)

(1Z)-prop-1-en-1-yl acetate

Cat. No.: B14156834
CAS No.: 3102-47-4
M. Wt: 100.12 g/mol
InChI Key: IKUJAIDSWVXUGG-ARJAWSKDSA-N
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Description

(1Z)-prop-1-en-1-yl acetate (CAS 3102-47-4) is a high-value vinylic ester characterized by its specific Z-configuration. This compound belongs to the important class of enol acetates, which are recognized as versatile intermediates in organic synthesis due to their dual functionality—a reactive double bond adjacent to an ester group . This structure allows them to serve as protected forms of ketone enolates and participate in a diverse range of chemical transformations to construct more complex molecules . The strategic importance of this specific stereoisomer lies in its role as a building block for creating chiral scaffolds with high geometric purity. It is effective in transition-metal-catalyzed reactions, such as Tsuji allylation, and is a substrate in novel synthetic methodologies including electrochemical and visible-light-catalyzed reactions, offering milder and more sustainable synthetic routes . Furthermore, the defined Z-configuration is crucial for stereochemical control, enabling the synthesis of enantiomerically pure products. For instance, engineered enzymes have been used for the highly stereoselective cyclopropanation of (Z)-enol acetates to produce enantioenriched cyclopropane derivatives, which are valuable structures in medicinal and natural product chemistry . As a key intermediate, this compound is essential for researchers developing new synthetic strategies for pharmaceuticals, functional materials, and natural products. Product Identification: • CAS Number: 3102-47-4 • Molecular Formula: C 5 H 8 O 2 • Molecular Weight: 100.12 g/mol • IUPAC Name: [(Z)-prop-1-enyl] acetate This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B14156834 (1Z)-prop-1-en-1-yl acetate CAS No. 3102-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3102-47-4

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

[(Z)-prop-1-enyl] acetate

InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3-4H,1-2H3/b4-3-

InChI Key

IKUJAIDSWVXUGG-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\OC(=O)C

Canonical SMILES

CC=COC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1z Prop 1 En 1 Yl Acetate and Its Stereoisomers

Stereoselective Synthesis Strategies for Geometric Purity

The geometric purity of (1Z)-prop-1-en-1-yl acetate (B1210297) is paramount for its utility as a synthetic intermediate. Stereoselective strategies are therefore essential to control the configuration of the double bond, minimizing the formation of the corresponding (E)-isomer.

Control of (Z)-Selectivity in Enol Acetate Formation

The formation of enol acetates occurs via the acetylation of enolates, which are generated from carbonyl compounds. masterorganicchemistry.com The stereochemical outcome of this reaction—whether the (Z) or (E) isomer is formed—is often dictated by whether the reaction proceeds under kinetic or thermodynamic control. masterorganicchemistry.com To achieve high (Z)-selectivity, specific methodologies have been developed that favor the formation of the corresponding (Z)-enolate or direct the acetylation stereoselectively.

One highly effective method for preparing stereochemically pure enol acetates involves the acetoxylation of alkenylboronic acids or their esters. rsc.orgrsc.org Research has demonstrated that the reaction of (E)-alk-1-en-1-ylboronic acids with (diacetoxyiodo)benzene (B116549) and sodium iodide yields (Z)-alk-1-en-1-yl acetates with high stereochemical purity. rsc.orgrsc.org This transformation proceeds with an inversion of the double bond geometry, making it a reliable strategy for accessing (Z)-enol acetates from readily available (E)-alkenylboronates.

Table 1: Stereoselective Synthesis of (Z)-Enol Acetates from (E)-Alkenylboronates This table is interactive. Click on the headers to sort the data.

(E)-Alkenylboronate Precursor Product Yield (%) Stereochemical Purity Reference
(E)-(Prop-1-en-1-yl)boronic acid (1Z)-Prop-1-en-1-yl acetate Reasonable High rsc.orgrsc.org
(E)-(Hex-1-en-1-yl)boronic acid (Z)-Hex-1-en-1-yl acetate 75 >99% (Z) rsc.org
(E)-(4-Methylpent-1-en-1-yl)boronic acid (Z)-4-Methylpent-1-en-1-yl acetate 73 >99% (Z) rsc.org

While not directly producing this compound, other catalytic systems highlight the principles of achieving (Z)-selectivity. For instance, silver-catalyzed difunctionalization of terminal alkynes can produce (Z)-β-haloenol acetates with high regio- and stereospecificity. acs.org Similarly, palladium-catalyzed methods have been developed for the stereoselective synthesis of (Z)-β-haloenol acetates from haloalkynes and allyl acetate. nih.gov These approaches underscore the power of transition metal catalysis in controlling geometric isomerism in vinylic systems.

Asymmetric Induction in the Generation of Chiral Prop-1-en-1-yl Acetate Scaffolds

While this compound itself is achiral, the enol acetate moiety is frequently incorporated into larger, more complex molecules that possess chiral centers. Asymmetric synthesis in this context refers to the methods used to generate these chiral scaffolds with high enantioselectivity.

A powerful strategy involves using biocatalysts, where enzymes can differentiate between prochiral faces or geometric isomers. In one notable example, engineered carbene transferase enzymes expressed in E. coli were used for the stereoselective cyclopropanation of enol acetates. thieme-connect.com The enzyme demonstrated high selectivity, ensuring that only the (Z)-isomer of the starting enol acetate reacted, allowing for the synthesis of highly enantio- and diastereoenriched cyclopropane (B1198618) derivatives. thieme-connect.com This method also conveniently allows for the recovery of the unreacted (E)-isomer in pure form. thieme-connect.com

Another approach to building chiral scaffolds involves the asymmetric aldol (B89426) reaction. The Mukaiyama aldol reaction of propionaldehyde (B47417) enolsilanes with aldehydes can be catalyzed by chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), to produce silyl-protected aldol products with high diastereoselectivity and enantioselectivity. acs.org By selecting the appropriate geometry of the starting enolsilane ((E) or (Z)) and the tailored catalyst, it is possible to access any of the four possible stereoisomers of the protected aldol product. acs.org These chiral aldol adducts are versatile intermediates that can be further elaborated into complex chiral molecules containing the prop-1-en-1-yl acetate structural motif.

Table 2: Asymmetric Reactions for Chiral Scaffold Synthesis This table is interactive. Click on the headers to sort the data.

Reaction Type Catalyst/Reagent Substrate Example Product Type Key Outcome Reference
Enzymatic Cyclopropanation Engineered P411 Carbene Transferase (Z/E)-Trisubstituted enol acetates Enantioenriched 1,2,3-polysubstituted cyclopropanes Exclusive reaction of (Z)-isomer; high er and dr thieme-connect.com
Asymmetric Mukaiyama Aldol Chiral IDPi Catalyst (Z)-Propionaldehyde TBS-enolsilane anti-Silyl protected propionaldehyde aldols High diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.) acs.org

Catalytic Synthesis of this compound

Catalytic methods offer efficient and atom-economical routes to enol acetates. Transition metals, particularly palladium and gold, have emerged as powerful catalysts for these transformations, enabling reactions under mild conditions with high selectivity.

Transition Metal-Catalyzed Routes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming vinylic acetates is well-established. The industrial synthesis of vinyl acetate from ethylene (B1197577), for example, often utilizes a palladium catalyst. nih.gov Mechanistic studies on this reaction have identified distinct pathways, such as the Samanos and Moiseev mechanisms, which involve key steps like the nucleophilic attack of acetate on a palladium-coordinated alkene and subsequent β-hydride elimination. nih.gov

For the synthesis of substituted enol acetates with specific stereochemistry, palladium-catalyzed cross-coupling reactions are particularly valuable. A convenient method for the stereoselective synthesis of (Z)-β-haloenol acetates involves the palladium-catalyzed coupling of haloalkynes with allyl acetate. nih.gov This reaction proceeds in good yields and provides a direct route to functionalized (Z)-enol acetates, which can serve as versatile intermediates for further cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings. nih.gov

Table 3: Palladium-Catalyzed Synthesis of (Z)-β-Haloenol Acetates This table is interactive. Click on the headers to sort the data.

Haloalkyne Substrate Product Yield (%) Reference
1-Iodo-1-hexyne (Z)-1-(1-Iodohex-1-en-2-yl) acetate 81 nih.gov
1-Bromo-1-hexyne (Z)-1-(1-Bromohex-1-en-2-yl) acetate 75 nih.gov
1-Iodo-2-phenylethyne (Z)-1-(1-Iodo-2-phenylvinyl) acetate 78 nih.gov
Ethyl 3-iodopropiolate Ethyl (Z)-2-acetoxy-3-iodoacrylate 72 nih.gov

Gold catalysis has gained prominence for its unique ability to activate alkynes under mild conditions. nottingham.ac.uk Gold catalysts are particularly effective in promoting rearrangements of propargylic acetates to form substituted enol acetates and allenes. When a propargylic acetate is treated with a gold catalyst, two primary competitive pathways can occur: a 1,2-acyloxy migration to form a gold carbene intermediate, or a nih.govnih.gov-sigmatropic rearrangement to form an allenyl acetate. chimia.chbeilstein-journals.org

The outcome of the reaction can be directed toward a specific pathway by tuning the catalyst and the substrate. For instance, the use of bulky migrating groups (e.g., a pivaloyl group instead of an acetyl group) and bulky N-heterocyclic carbene (NHC) gold catalysts can favor the 1,2-migration pathway. chimia.ch This has been exploited in the synthesis of (1Z,3E)-dienes, where the initial 1,2-migration of the ester group establishes a (Z)-vinylic gold carbenoid intermediate. chimia.ch

Furthermore, gold catalysis can be used to prepare α-iodoenones from propargylic acetates with high (Z)-selectivity. organic-chemistry.org The reaction, catalyzed by Au(PPh₃)NTf₂, proceeds through a rearrangement followed by iodination, offering an efficient route to these versatile synthetic building blocks under mild conditions. organic-chemistry.org The allenyl acetates formed via the nih.govnih.gov-rearrangement pathway are also valuable intermediates that can be further activated by gold catalysts to trigger a range of subsequent transformations, including cyclizations and cycloadditions. arkat-usa.org

Rhodium-Catalyzed Transformations

Rhodium-based catalysts are pivotal in a variety of organic transformations, including the synthesis and modification of enol acetates. Their utility stems from their ability to catalyze reactions with high efficiency and selectivity. e-bookshelf.de Key applications include asymmetric hydrogenation, cycloadditions, and C-H activation, which can be tailored to produce specific stereoisomers of acetate products.

One of the most significant applications is the asymmetric hydrogenation of enol acetates. Chiral rhodium-phosphine complexes, such as those derived from DuPhos, BPE, and PennPhos ligands, have demonstrated exceptional enantioselectivity in the hydrogenation of both cyclic and acyclic enol acetates. e-bookshelf.dewiley-vch.de For instance, the DuPhos-Rh system can effectively hydrogenate both E/Z isomers of a substrate to yield a product with the same absolute configuration, a crucial feature for handling isomeric mixtures. wiley-vch.de Monodentate phosphoramidite (B1245037) ligands like PipPhos have also proven effective for the rhodium-catalyzed asymmetric hydrogenation of aromatic enol acetates, achieving enantiomeric excesses (ee) up to 98%. acs.org

Rhodium catalysts are also employed in tandem reactions for synthesizing complex heterocyclic structures from triazole precursors bearing acetate groups. For example, rhodium(II) acetate can catalyze the denitrogenation of 1-sulfonyl-1,2,3-triazoles that have an acetoxyallyl group. acs.orgrsc.org This process generates a rhodium carbenoid, which can undergo subsequent intramolecular reactions like a wiley-vch.de-sigmatropic rearrangement to form tetrasubstituted heterocycles with high diastereoselectivity. acs.org Furthermore, rhodium(III) catalysts can facilitate dehydrogenative Heck-type reactions and carbonylations involving vinyl acetates and heterocyclic compounds, demonstrating the versatility of rhodium in C-C bond formation, although the selectivity can be dependent on the specific alkene substrate. rsc.org In the realm of conjugate additions, rhodium catalysts paired with chiral ligands enable the asymmetric 1,4-addition of organoboron and organozinc reagents to α,β-unsaturated systems, a powerful method for creating chiral centers. nih.govscispace.com

Table 1: Selected Rhodium-Catalyzed Transformations Involving Enol Acetates

Transformation TypeCatalyst/LigandSubstrate TypeKey FindingReference
Asymmetric HydrogenationDuPhos-Rh / BPE-RhAcyclic Enol AcetatesExcellent enantioselectivity, effective for both E/Z isomers. wiley-vch.de
Asymmetric HydrogenationPennPhos-RhCyclic Enol AcetatesExcellent enantioselectivity for conformationally rigid substrates. e-bookshelf.de
Asymmetric HydrogenationPipPhos-RhAromatic Enol AcetatesAchieves up to 98% enantiomeric excess (ee). acs.org
Tandem CyclizationRh₂(OAc)₄4-(1-Acetoxyallyl)-1-sulfonyl-1,2,3-triazoleForms 1,2-dihydropyridines through a cascade reaction. rsc.org
Asymmetric 1,4-AdditionRh(I)/Chiral Bisphosphine5,6-dihydro-2(1H)-pyridinonesSynthesizes chiral 4-aryl-2-piperidinones with high ee using organoboron reagents. scispace.com

Enzyme-Catalyzed Synthesis and Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds. mdpi.com Enzymes, particularly lipases, operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of enantiomerically pure or enriched molecules like the stereoisomers of prop-1-en-1-yl acetate. acs.org

Lipase-Mediated Biotransformations for Stereoisomer Enrichment

Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. dntb.gov.uamdpi.com This strategy relies on the enzyme's ability to selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The result is a mixture of an enantiomerically enriched acetate and the unreacted, oppositely configured alcohol, which can then be separated.

A common and effective method involves irreversible transesterification using an enol acetate, such as vinyl acetate or isopropenyl acetate, as the acyl donor. acs.orgacs.org The enol formed as a byproduct tautomerizes to a stable ketone (e.g., acetaldehyde (B116499) or acetone), which drives the reaction forward and prevents the reverse reaction, leading to high conversions and enantioselectivities. acs.org Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a particularly robust and effective biocatalyst for these transformations, successfully resolving a wide range of substrates including propargylic alcohols. researchgate.netscirp.org The resolution of racemic 1-phenylethanol (B42297) using Novozym 435 and vinyl acetate, for example, demonstrates the efficiency of this approach in producing chiral acetates. scirp.org

This methodology is not limited to simple alcohols; it has been successfully applied to the synthesis of a vast array of chiral building blocks for natural products, pharmaceuticals, and fragrances. mdpi.comresearchgate.net The choice of lipase is crucial, as different lipases can exhibit different or even opposite enantioselectivities for the same substrate. nottingham.ac.uk

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and selectivity of enzyme-catalyzed reactions, careful optimization of various parameters is essential. mdpi.com Key factors include the choice of enzyme, acyl donor, solvent, temperature, substrate concentration, and enzyme loading.

Enzyme and Acyl Donor: As noted, CAL-B (Novozym 435) is a frequently used lipase due to its broad substrate scope and high stability. scirp.org The selection of the acyl donor is also critical; enol acetates like vinyl acetate are often preferred because their conversion is irreversible, which improves yields and enantiomeric excess. acs.org

Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents like n-hexane or toluene (B28343) are commonly used in lipase-catalyzed reactions as they can maintain the essential water layer around the enzyme required for catalytic activity while dissolving non-polar substrates. dntb.gov.uascirp.org

Temperature and Substrate Concentration: Temperature affects the reaction rate, but excessively high temperatures can lead to enzyme denaturation. For the synthesis of 1-phenylethyl acetate using Novozym 435, an optimal temperature of 60°C was identified. scirp.org Substrate concentration also plays a role; high concentrations can sometimes lead to substrate inhibition, reducing the initial reaction rate. scirp.org

Enzyme Loading and Reuse: The amount of enzyme used impacts the reaction time. Optimizing the enzyme loading can balance reaction speed with cost-effectiveness. A significant advantage of using immobilized enzymes like Novozym 435 is their stability and reusability, which is crucial for industrial applications. Studies have shown that such catalysts can be recovered and reused multiple times without a significant loss of activity. scirp.org

Table 2: Optimization of Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

ParameterCondition TestedOptimal ConditionObservation/OutcomeReference
LipasePPL, CAL-B, Novozym 435Novozym 435Showed the highest catalytic activity and stability. scirp.org
SolventVarious organic solventsn-HexaneProvided the best system for the biocatalytic reaction. scirp.org
TemperatureRange of temperatures60°COptimal balance between reaction rate and enzyme stability. scirp.org
Acyl DonorVinyl acetateVinyl acetateIrreversible reaction leads to high yield. acs.orgscirp.org
Substrate Conc.50-500 mmol/L100 mmol/LHigher concentrations led to a decrease in the initial reaction rate. scirp.org
Enzyme ReusabilityMultiple cyclesUp to 4 cyclesYield remained stable above 40% after 4 uses. scirp.org

Precursor Chemistry and Functional Group Interconversions for this compound

The synthesis of this compound and its isomers relies heavily on the availability of suitable precursors and efficient methods for functional group interconversions. Propargylic compounds and carbonyl derivatives are two major classes of starting materials that provide versatile routes to the target enol acetates.

Synthesis from Propargylic Substrates

Propargylic compounds, particularly propargylic acetates and alcohols, are valuable precursors for synthesizing enol acetates through metal-catalyzed rearrangement and addition reactions. nih.govrsc.org These transformations often proceed through highly reactive intermediates like metal-alkyne π-complexes or allenyl species, enabling the construction of complex molecular architectures.

One prominent pathway involves the metal-catalyzed rearrangement of propargyl acetates. Catalysts based on platinum (PtCl₂) or gold (AuCl₃) can activate the alkyne moiety, leading to skeletal rearrangements that form enol acetates. nih.gov For example, PtCl₂ catalyzes the conversion of a propargyl acetate into a tricyclic enol acetate, demonstrating the power of this method for complex syntheses. nih.gov Another approach involves the FeCl₃-catalyzed reaction of propargylic acetates with silyl (B83357) enol ethers to produce γ-alkynyl ketones, which can be valuable intermediates. rsc.org

The direct addition of carboxylic acids to alkynes is another atom-economical route. Boron Lewis acids have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters, yielding fully substituted enol esters with high Z/E selectivity. nih.gov Similarly, propargylic alcohols can be used as substrates. For instance, rhodium(II) acetate catalyzes the reaction of propargyl ethers, which proceeds via a wiley-vch.de-sigmatropic rearrangement to yield allenyl-substituted heterocycles. acs.org The allenic intermediates formed in many of these reactions can subsequently be isomerized or further functionalized to provide the desired enol acetate structure.

Table 3: Synthesis of Enol Acetates and Intermediates from Propargylic Precursors

PrecursorCatalyst/ReagentProduct/IntermediateKey FeatureReference
Propargyl AcetatePtCl₂Tricyclic Enol AcetateSkeletal rearrangement via metal-alkyne complex. nih.gov
Propargyl AcetateAuCl₃Enol AcetateEfficient cycloisomerization for terpene synthesis. nih.gov
Propargylic AcetateFeCl₃γ-Alkynyl KetoneReaction with enoxysilanes under mild conditions. rsc.org
Ynamide + EsterBoron Lewis AcidFully Substituted Enol EsterHigh Z/E selectivity in carboacyloxylation. nih.gov
Propargyl EtherRh₂(OAc)₄Allenyl Tetrahydrofuran wiley-vch.de-Sigmatropic rearrangement of an onium ylide. acs.org

Derivatization of Carbonyl Compounds and Other Olefinic Precursors

The most traditional and direct route to enol acetates involves the derivatization of carbonyl compounds. This is typically achieved by generating an enol or enolate from a ketone or aldehyde, followed by trapping with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a key consideration in this method. acs.org

A well-documented industrial synthesis for isopropenyl acetate, a structural isomer of prop-1-en-1-yl acetate, involves the reaction of acetone (B3395972) with ketene (B1206846) at high temperatures over a metal catalyst. This process proceeds through the enol tautomer of acetone. For more complex systems, silyl enol ethers serve as stable and versatile enolate surrogates. They can be prepared from ketones and subsequently react with various electrophiles. nsf.gov For example, α-chloroketones can couple with enol acetates under visible-light photoredox catalysis to form 1,4-dicarbonyl compounds, showcasing a modern approach to functionalizing enol acetate precursors. researchgate.net

Beyond carbonyls, other olefinic precursors can be converted to enol acetates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to react β-haloenol esters with organoboron reagents. mdpi.com This allows for the stereoretentive synthesis of trisubstituted olefins, demonstrating a powerful method for elaborating the carbon skeleton of a pre-formed enol acetate. mdpi.com

Multi-component Reactions Incorporating the Prop-1-en-1-yl Moiety

Multi-component reactions provide a convergent and efficient pathway for the synthesis of complex organic molecules. mdpi.com The strategies employed often involve the catalytic activation of simple precursors, leading to the formation of multiple chemical bonds in a single, streamlined process. In the context of this compound and its isomers, MCRs can be utilized to construct the core enol ester functionality or to use a pre-existing propenyl acetate as a building block for more elaborate structures.

Transition-Metal-Free Stereoselective Synthesis

A notable advancement is the development of a transition-metal-free, one-pot MCR for the stereoselective synthesis of S-substituted (Z)-enol esters. conicet.gov.ar This method proceeds at room temperature under an air atmosphere and demonstrates high functional group tolerance and excellent yields. The reaction involves the combination of a thiocarboxylate, an α-haloketone, and an alkyl or benzyl (B1604629) halide in the presence of a base. conicet.gov.ar The pronounced (Z)-selectivity of the resulting enol ester is achieved through a base-triggered Current time information in Bangalore, IN.acs.org-S- to O-acyl migration. conicet.gov.ar

The proposed mechanism begins with the S-alkylation of the starting thiocarboxylate with an α-haloketone, followed by a second alkylation at the sulfur atom with an alkyl halide to form a sulfonium (B1226848) ylide intermediate. This intermediate then undergoes the key Current time information in Bangalore, IN.acs.org-S to O-acyl rearrangement to furnish the final (Z)-enol ester product. conicet.gov.ar

Table 1: Substrate Scope for the Transition-Metal-Free MCR Synthesis of (Z)-Enol Esters conicet.gov.ar

Thiocarboxylateα-HaloketoneAlkyl HalideBaseSolventYield (%)
Potassium thioacetatePhenacyl bromideMethyl iodidet-BuOKDMF95
Potassium thioacetatePhenacyl bromideEthyl iodidet-BuOKDMF90
Potassium thioacetatePhenacyl bromideBenzyl bromidet-BuOKDMF94
Potassium thiobenzoatePhenacyl bromideMethyl iodidet-BuOKDMF96
Potassium thioacetate2-Bromo-1-(4-nitrophenyl)ethan-1-oneMethyl iodidet-BuOKDMF91

Palladium-Catalyzed Multi-component Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to MCRs that incorporate allylic acetate functionalities. In one such enantioselective three-component reaction, a boronic ester, an indole (B1671886), and an allylic acetate are coupled to create substituted indolines with high regio- and stereoselectivity. nih.gov The process involves the reaction of a 2-lithiated indole with a boronic ester to form a boronate intermediate. This intermediate then reacts with an allylic acetate, such as diphenyl propenyl acetate, in the presence of a (BINAP)Pd catalyst. The reaction proceeds via allylation at the C3 position of the indole, concurrent with an alkyl migration from boron to the C2 position. nih.gov

Another relevant palladium-catalyzed reaction is the [3+2] cycloaddition of 2-(trimethylsilylmethyl)-2-propenyl acetate with a nitrostyrene (B7858105) derivative. This transformation serves as a key step in the stereoselective total synthesis of (±)-cephalotaxine. jst.go.jp The reaction constructs a functionalized methylenecyclopentane (B75326) ring, demonstrating the utility of a substituted propenyl acetate as a component in complex, multi-step, one-pot sequences. jst.go.jp

Table 2: Examples of Palladium-Catalyzed MCRs Incorporating Propenyl Acetates

Reactant 1Reactant 2Propenyl Acetate DerivativeCatalyst SystemProduct TypeReference
N-methyl indole / PhB(pin)2-Lithiated indoleDiphenyl propenyl acetate(S)-BINAP)PdCl2Substituted Indoline nih.gov
Nitrostyrene-2-(trimethylsilylmethyl)-2-propenyl acetatePalladium catalystMethylenecyclopentane jst.go.jp

In-Situ Generation for Cycloaddition Reactions

Isopropenyl acetate, an isomer of prop-1-en-1-yl acetate, is frequently used in multicomponent sequences as a transacylating agent to generate reactive enol acetates in situ. These intermediates can then participate in cycloaddition reactions, such as the Diels-Alder reaction. For example, a multicomponent enolacetylation-cycloaddition sequence involves the reaction of a butenone derivative with isopropenyl acetate and a dienophile like methyl propiolate. researchgate.net This one-pot process, typically conducted at elevated temperatures, leads to the formation of complex cyclic structures that would otherwise require lengthy synthetic routes. researchgate.netresearchgate.net

Reaction Mechanisms and Reactivity Profiles of 1z Prop 1 En 1 Yl Acetate

Sigmatropic Rearrangements and Their Mechanistic Insights

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. For (1Z)-prop-1-en-1-yl acetate (B1210297) and its derivatives, these rearrangements, particularly the Claisen rearrangement and its variants, are powerful tools for carbon-carbon bond formation.

Claisen Rearrangement and its Variants (e.g., Johnson-Claisen Rearrangement)

The Claisen rearrangement is a uzh.chuzh.ch-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While (1Z)-prop-1-en-1-yl acetate itself is an enol ester, it can be a precursor to substrates for Claisen-type rearrangements.

A significant variant is the Johnson-Claisen rearrangement , which involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, typically in the presence of a weak acid catalyst like propionic acid. wikipedia.orgtcichemicals.com This reaction proceeds through the in situ formation of a mixed ketene (B1206846) acetal, which then undergoes a uzh.chuzh.ch-sigmatropic shift to yield a γ,δ-unsaturated ester. jk-sci.com High temperatures (100–200 °C) are often required for this transformation. wikipedia.org The utility of this reaction has been demonstrated in the synthesis of various natural products and functionalized materials. jk-sci.comresearchgate.net

The stereochemistry of the starting materials influences the stereochemical outcome of the product. The reaction is believed to proceed through a highly ordered chair-like transition state, which allows for the transfer of chirality. organic-chemistry.org

Rearrangement Reactants Key Features Product
Johnson-Claisen Allylic alcohol, OrthoesterAcid-catalyzed, thermal conditionsγ,δ-Unsaturated ester

Thio-Claisen Rearrangement Analogs

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement, involving the uzh.chuzh.ch-sigmatropic rearrangement of allyl vinyl sulfides. sethanandramjaipuriacollege.in This reaction often proceeds under milder conditions compared to its oxygen counterpart due to the weaker carbon-sulfur bond. sethanandramjaipuriacollege.in The rearrangement of allyl aryl sulfides, however, may require higher temperatures. sethanandramjaipuriacollege.in

Starting from thiols and suitable propargyl derivatives, substrates for the thio-Claisen rearrangement can be synthesized, leading to the formation of γ,δ-unsaturated thiocarbonyl compounds. sethanandramjaipuriacollege.in These rearrangements have been utilized in the synthesis of sulfur-containing heterocyclic compounds. semanticscholar.org Mechanistic studies, including DFT calculations, suggest that the chair-like transition state of the thio-Claisen rearrangement exhibits a higher diatropic current compared to the oxygen analog, indicating a more aromatic transition state. sethanandramjaipuriacollege.in

Olefin Isomerization-Claisen Rearrangement Cascades

In certain reaction sequences, the isomerization of an olefin can precede a Claisen rearrangement, creating a cascade reaction. Base-mediated cascade rearrangements of diallyl ethers have been developed that lead to selective uzh.chwikipedia.org-Wittig-oxy-Cope and isomerization-Claisen rearrangements. acs.org The choice of base and solvent is crucial for controlling the reaction pathway and selectivity. acs.org Such cascades allow for the rapid construction of molecular complexity from relatively simple starting materials.

Transition Metal-Mediated Transformations

Transition metals, particularly palladium and gold, catalyze a wide array of transformations involving this compound and related unsaturated systems. These metals activate the molecule in unique ways, enabling cross-coupling, addition, and cyclization reactions.

Palladium-Catalyzed Cross-Coupling and Addition Reactions

Palladium catalysts are highly effective in promoting a variety of reactions with alkenes and their derivatives.

Heck Reactions: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org this compound can potentially serve as the alkene component in Heck reactions, coupling with aryl or vinyl halides to generate more complex olefinic structures. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Fluoroalkylation: Palladium-catalyzed fluoroalkylation of vinylsulfonium salts, derived from related alkene precursors, has been reported. acs.org This reaction proceeds via the cleavage of an aliphatic C–S bond, leading to the formation of a fluoro-alkylthiolated alkene. acs.org

Hydroaminocarbonylation: This process involves the addition of an amine and carbon monoxide across a double bond. Palladium-catalyzed hydroaminocarbonylation of alkenes with amines provides a route to amides. researchgate.net This methodology can be applied to substrates structurally related to this compound to synthesize functionalized amides.

Reaction Catalyst System Key Transformation
Heck Reaction Pd(0) complex, BaseC-C bond formation between an alkene and an unsaturated halide/triflate
Fluoroalkylation Pd(OAc)₂, CsFFluoro-alkylthiolation of vinylsulfonium salts
Hydroaminocarbonylation Pd catalyst, Amine, COFormation of amides from alkenes

Gold-Catalyzed Intramolecular and Intermolecular Reactions

Gold catalysts, typically gold(I) complexes, are known for their ability to activate alkynes and allenes towards nucleophilic attack. acs.orgnih.gov While direct reactions with this compound are less common, related propargyl acetates undergo gold-catalyzed rearrangements. uzh.ch These reactions can proceed through gold carbene intermediates, leading to the formation of diverse carbocyclic and heterocyclic structures. uzh.chnih.gov Gold-catalyzed reactions often exhibit unique selectivity compared to other transition metals. For instance, gold(I) catalysts can promote the cycloisomerization of enynes and diynes through various mechanistic pathways, including nucleophilic attack on the activated alkyne or the formation of gold-stabilized carbocationic intermediates. uzh.chnih.gov

Other Metal-Catalyzed Processes for Vinylic Acetates

Vinylic acetates, including this compound, are versatile substrates in a variety of metal-catalyzed reactions beyond the more common cross-coupling reactions. These processes often leverage the unique electronic properties of the enol acetate moiety to achieve transformations that would be challenging with simple alkenes.

One significant area is the use of vinylic acetates in transvinylation reactions . These reactions involve the transfer of the vinyl group from the acetate to another functional group, typically a carboxylic acid, to form a new vinyl ester. mdpi.com Palladium acetate is a frequently used catalyst for this transformation, often in the presence of an acid or base co-catalyst. mdpi.com The reaction proceeds by the coordination of the palladium catalyst to the double bond of the vinyl acetate, followed by nucleophilic attack of the carboxylic acid and elimination of acetic acid. This method is particularly useful for the synthesis of a wide range of vinyl esters under relatively mild conditions. mdpi.com

Another important metal-catalyzed process is the oxidative Heck reaction , where vinyl acetate reacts with boronic acids in the presence of a palladium catalyst. mdpi.com This reaction allows for the formation of a carbon-carbon bond between the vinyl group and the aryl or vinyl group of the boronic acid.

Furthermore, iridium-catalyzed reactions have been developed for the vinylation of enamides using vinyl acetate. mdpi.com This highlights the utility of different transition metals in activating vinyl acetates for specific transformations. The choice of metal and ligand system is crucial in directing the outcome of the reaction and achieving the desired product.

Recent advancements have also explored the use of rhenium and zirconium compounds as additives in palladium-catalyzed processes for the synthesis of vinyl acetate from ethylene (B1197577) and acetic acid. google.com These additives have been shown to improve the space-time yield and slow down catalyst deactivation. google.com

The table below summarizes some of the other metal-catalyzed processes involving vinylic acetates.

Reaction Type Catalyst System Reactants Product Key Features
TransvinylationPalladium acetateVinyl acetate, Carboxylic acidNew vinyl esterTransfer of the vinyl group. mdpi.com
Oxidative HeckPalladium catalystVinyl acetate, Boronic acidSubstituted alkeneC-C bond formation. mdpi.com
Enamide VinylationIridium complexVinyl acetate, EnamideVinylated enamideC-H activation of the enamide. mdpi.com
Vinyl Acetate SynthesisPalladium/Cadmium/Alkali metal with Re or Zr additivesEthylene, Acetic acid, OxygenVinyl acetateImproved yield and catalyst stability. google.com

Nucleophilic and Electrophilic Addition Reactions to the Enol Acetate Unsaturation

The carbon-carbon double bond in this compound is susceptible to both nucleophilic and electrophilic addition reactions, a characteristic feature of α,β-unsaturated carbonyl compounds and their derivatives. uomustansiriyah.edu.iq The presence of the electron-withdrawing acetate group polarizes the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic in character.

Nucleophilic Addition:

Nucleophilic addition to α,β-unsaturated systems, often referred to as conjugate addition or Michael addition , is a prominent reaction pathway. uomustansiriyah.edu.iqlibretexts.orgwikipedia.org In the case of this compound, a nucleophile will preferentially attack the β-carbon of the propenyl group. uomustansiriyah.edu.iq This attack is favored because the resulting negative charge can be delocalized onto the electronegative oxygen atom of the acetate group through resonance, forming a stable enolate intermediate. uomustansiriyah.edu.iqlibretexts.org This intermediate is then protonated, typically on the α-carbon, to yield the final saturated product. uomustansiriyah.edu.iq

A variety of nucleophiles can participate in these reactions, including carbanions (from organometallic reagents or enolates), amines (aza-Michael addition), and alcohols or water (oxa-Michael addition). wikipedia.orgresearchgate.net For instance, the direct Michael addition of enol acetates to α,β-unsaturated ketones can be catalyzed by a combination of Lewis acids like InCl₃ and Me₃SiCl, leading to the formation of 1,5-dicarbonyl compounds after further transformations. researchgate.net

Electrophilic Addition:

While the double bond is generally considered electron-deficient, it can still undergo electrophilic addition, although it is less reactive than a simple alkene. The presence of the carbonyl group deactivates the double bond towards electrophiles. uomustansiriyah.edu.iq When electrophilic addition does occur, the initial attack is typically by a proton or other electrophile on the carbonyl oxygen. uomustansiriyah.edu.iq This is because the resulting carbocation is stabilized by resonance, with the positive charge being shared by the carbon atoms of the double bond. uomustansiriyah.edu.iq A subsequent attack by a nucleophile at the β-carbon leads to the formation of an enol, which then tautomerizes to the more stable keto form. uomustansiriyah.edu.iq

The regioselectivity of both nucleophilic and electrophilic additions is a key feature, dictated by the electronic nature of the conjugated system.

Proton Transfer and Isomerization Pathways within Conjugated Systems

Proton transfer and subsequent isomerization are fundamental processes that influence the reactivity and stability of conjugated systems like this compound. These pathways are often catalyzed by acids or bases and can lead to the interconversion of isomers or the formation of more stable tautomers.

A key process is keto-enol tautomerism . libretexts.org While this compound is an enol ester, the principles of tautomerization are relevant to its reactions and potential isomerization. In the presence of an acid or base, the enol form can interconvert with its corresponding keto tautomer. libretexts.org For this compound, hydrolysis would first yield the enol of propanal, which would then rapidly tautomerize to propanal.

Isomerization of the double bond within the propenyl group can also occur. This can involve the conversion of the (Z)-isomer to the more stable (E)-isomer or migration of the double bond along the carbon chain. Such isomerizations are often facilitated by catalysts that can promote proton abstraction and re-addition. For example, base-catalyzed isomerization of conjugated polyenyl alcohols and ethers has been shown to proceed via a "chain-walking" mechanism involving consecutive proton shifts. acs.org While this study focused on alcohols and ethers, similar principles could apply to enol acetates under specific conditions.

The driving force for these isomerization reactions is often the formation of a more thermodynamically stable product. acs.orgresearchgate.net For instance, in the isomerization of some enol esters, the relief of electrostatic repulsion between adjacent oxygen atoms can drive the migration of the acyl group. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms and energy barriers of these isomerization pathways, providing insights into the feasibility of different routes. researchgate.net These studies can help to predict the most likely isomerization products under different catalytic conditions.

The table below outlines different potential proton transfer and isomerization pathways.

Pathway Catalyst Description Potential Outcome
Keto-Enol Tautomerization (of hydrolysis product)Acid or BaseInterconversion between the enol and keto forms following hydrolysis. libretexts.orgFormation of propanal.
(Z) to (E) IsomerizationAcid or BaseGeometric isomerization around the C=C double bond.Formation of the more stable (E)-prop-1-en-1-yl acetate.
Double Bond MigrationTransition Metal or BaseShifting the position of the C=C double bond. acs.orgFormation of allyl acetate.
Acyl Group MigrationAcid or BaseTransfer of the acetate group to a different position. researchgate.netStructural rearrangement of the molecule.

Radical Chemistry and Photoredox Catalysis Involving (1Z)-Prop-1-en-1-yl Derivatives

The field of radical chemistry has been revitalized by the advent of photoredox catalysis, which allows for the generation of radical species under mild conditions using visible light. nih.govsigmaaldrich.com Vinylic derivatives, including those structurally related to this compound, are excellent substrates for a variety of radical reactions.

Radical Addition:

The carbon-carbon double bond of enol acetates can undergo radical addition reactions. researchgate.net Photoredox catalysis provides a powerful tool to generate a wide range of carbon- and heteroatom-centered radicals that can add to the double bond. For example, photoredox-catalyzed radical group transfer of vinyl silanes has been developed, demonstrating the installation of alkene groups onto sp³ carbons. nih.govresearchgate.netacs.org While this specific example involves a silane, the underlying principles of radical addition to a vinyl group are applicable.

Photoredox-Mediated Reactions:

Photoredox catalysis can initiate a variety of transformations. For instance, α-acylation of enol acetates with acyl chlorides has been achieved using an Ir(ppy)₃ photocatalyst, proceeding through a redox-neutral radical-polar crossover pathway to furnish 1,3-diketones. researchgate.net

Furthermore, photoredox-catalyzed reactions can be used for the difunctionalization of alkenes. mdpi.com This involves the simultaneous addition of two different functional groups across the double bond, initiated by a photogenerated radical.

The generation of α-amino radicals via photocatalytic single-electron reduction of imine derivatives has also been explored, which can then engage in coupling reactions. snnu.edu.cn While not directly involving this compound, this illustrates the broad scope of radical generation and reactivity under photoredox conditions.

The general mechanism for many of these reactions involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) event with a substrate to generate a radical intermediate. sigmaaldrich.com This radical then participates in the desired chemical transformation, and the photocatalyst is regenerated in a catalytic cycle.

The following table provides examples of radical reactions involving vinylic derivatives.

Reaction Type Catalyst System Radical Precursor Key Transformation
Radical Group TransferIr(III) photocatalystAlkyl iodidesAddition of an alkyl group and a vinyl group across a C=C bond. nih.govresearchgate.netacs.org
α-Acylation of Enol AcetatesIr(ppy)₃Acyl chloridesFormation of 1,3-diketones. researchgate.net
Deoxygenative Radical AdditionIr(III) photocatalyst, PPh₃Aromatic carboxylic acidsAddition of an acyl radical to a vinyl boronic ester. nih.gov
Radical Cascade AnnulationsOrganophotocatalyst1,6-enynes, Pyridine N-oxideFormation of fused polycyclic compounds. nih.gov

Advanced Spectroscopic and Structural Characterization of 1z Prop 1 En 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (1Z)-prop-1-en-1-yl acetate (B1210297), particularly for confirming the Z-configuration of the double bond.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for assigning the structure of (1Z)-prop-1-en-1-yl acetate.

The ¹H NMR spectrum is characterized by four distinct signals. The protons of the acetate methyl group (H-5) typically appear as a sharp singlet, while the propenyl group gives rise to a more complex pattern. The terminal methyl protons (H-1) appear as a doublet of doublets due to coupling with both vinylic protons. The two vinylic protons (H-2 and H-3) are non-equivalent and couple to each other. A key diagnostic feature for assigning the Z-stereochemistry is the vicinal coupling constant (J₃,₂) between the vinylic protons (H-2 and H-3). For Z-isomers, this value is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range expected for the corresponding E-isomer. core.ac.uk

The ¹³C NMR spectrum complements the proton data by identifying the five unique carbon environments in the molecule. The carbonyl carbon (C-4) of the acetate group is the most deshielded, appearing at the lowest field. The two sp²-hybridized carbons of the alkene (C-2 and C-3) resonate in the vinyl region, and their precise shifts are influenced by the electronegative oxygen atom. The remaining two sp³-hybridized methyl carbons (C-1 and C-5) appear at the highest field.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical, predicted values. Actual experimental values may vary based on solvent and other conditions.

Atom NameAtom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Prop-1-en-1-yl CH₃1~1.6 (dd)~10-15
Prop-1-en-1-yl =CH2~4.8-5.2 (m)~105-115
Prop-1-en-1-yl =CH3~6.8-7.2 (m)~135-145
Acetate C=O4-~168-170
Acetate CH₃5~2.1 (s)~20-22

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. Key correlations would be observed between the vinylic proton H-2 and the methyl protons H-1, as well as between the two vinylic protons H-2 and H-3, confirming the propenyl fragment's connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link H-1 to C-1, H-2 to C-2, H-3 to C-3, and the acetate protons H-5 to the acetate carbon C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations include those from the vinylic proton H-3 to the carbonyl carbon C-4, and from the acetate methyl protons H-5 to the carbonyl carbon C-4, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for confirming the Z-stereochemistry. The NOESY spectrum detects protons that are close in space. For the (1Z)-isomer, a cross-peak is expected between the vinylic proton H-3 and the propenyl methyl protons (H-1), as they are on the same side of the double bond. This correlation would be absent or very weak in the corresponding E-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation.

Under Electron Ionization (EI) , the molecule (MW = 100.12 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 100. However, for many esters, this peak can be weak. The fragmentation of enol acetates is often characterized by the facile loss of ketene (B1206846) (CH₂=C=O, 42 Da) or the formation of the acetyl cation. acs.org The most prominent peak in the EI spectrum is frequently the acetyl cation ([CH₃CO]⁺) at m/z 43 . conicet.gov.ar This fragment arises from the cleavage of the C-O bond of the ester.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation. In a CI spectrum, a significantly more abundant protonated molecule, [M+H]⁺, would be expected at m/z 101, which helps to unequivocally confirm the molecular weight.

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure by allowing for the isolation and fragmentation of specific ions. frontiersin.orgnih.gov

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 101) would be studied. The most likely fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a fragment ion at m/z 41, corresponding to the propargyl/allenyl cation ([C₃H₃]⁺). Another possible pathway is the loss of ketene (42 Da) from the protonated molecule to yield an ion at m/z 59.

The EI fragment at m/z 43 ([CH₃CO]⁺) is a stable acylium ion and is a common feature in the mass spectra of most acetate esters. libretexts.org Its presence is a strong indicator of the acetate functional group.

Table 2: Expected Mass Spectrometry Fragments for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Likely Neutral Loss / Fragment Identity
EI10058[M - ketene]⁺˙
EI10043[CH₃CO]⁺ (acetyl cation)
CI-101[M+H]⁺
MS/MS of [M+H]⁺10141[M+H - CH₃COOH]⁺

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Conformation

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. researchgate.net These two methods are often complementary.

In the FT-IR spectrum , the most intense and diagnostic absorption would be the C=O stretching vibration of the ester group. For an enol acetate, this band is typically found at a higher wavenumber (around 1755-1770 cm⁻¹ ) compared to saturated esters due to the electronic influence of the adjacent C=C double bond. Other characteristic bands include the C=C stretching vibration (around 1670-1690 cm⁻¹ ) and strong C-O stretching bands in the region of 1100-1250 cm⁻¹ . conicet.gov.ar

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration is often more intense in the Raman spectrum compared to the FT-IR spectrum. researchgate.net The C=O stretch will also be visible. Analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra can reveal subtle differences between Z and E isomers, although these are often complex. researchgate.netdntb.gov.ua

Table 3: Principal Vibrational Spectroscopy Bands for this compound Note: Values are typical ranges for the specified functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique(s)
C-H stretch (sp²)3000-3100FT-IR, Raman
C-H stretch (sp³)2850-3000FT-IR, Raman
C=O stretch (ester)1755-1770FT-IR (Strong), Raman
C=C stretch (alkene)1670-1690Raman (Strong), FT-IR (Medium-Weak)
C-O stretch1100-1250FT-IR (Strong)

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular geometry and stereochemistry. For this compound, a single-crystal XRD study would yield critical data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, the principles of the technique and expected findings can be described based on studies of analogous Z-alkenyl complexes and other small organic molecules. acs.orgrsc.org The primary goal of such a study would be the unambiguous confirmation of the Z configuration of the C=C double bond. This is determined by the spatial arrangement of the substituents—the methyl group and the acetate group—relative to the double bond.

In a hypothetical analysis, a suitable single crystal of the compound would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and the electron density map, from which the atomic positions are refined.

Key structural parameters that would be elucidated include:

The C=C double bond length: Expected to be typical for a disubstituted alkene.

The C-O-C bond angle of the ester linkage.

Torsional angles: Describing the planarity of the propenyl system and the orientation of the acetate group relative to the vinyl group.

Intermolecular interactions: In the solid state, weak forces such as van der Waals interactions or C-H···O hydrogen bonds would define the crystal packing arrangement. molnar-institute.com The planarity of the molecule would influence how molecules stack in the crystal lattice.

The data obtained would be crucial for validating computational models and understanding the steric and electronic properties that govern its solid-state behavior.

Hypothetical Crystallographic Data for this compound

ParameterExpected ValueSignificance
Chemical FormulaC₅H₈O₂Confirms elemental composition. nih.gov
Molecular Weight100.12 g/molBasic molecular property. nih.gov
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)5-15 ÅUnit cell dimensions.
β (°)90-110°Unit cell angle (for monoclinic system).
Volume (ų)~400-800Volume of the unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)~1.1-1.3Density of the crystalline material.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatography is an indispensable tool for assessing the purity of this compound and, critically, for separating it from its (E)-isomer and any other synthetic impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust solutions.

HPLC is a versatile technique for both quantifying the purity of this compound (analytical scale) and for isolating larger quantities of the pure isomer (preparative scale). tandfonline.comnih.gov The development of a successful HPLC method hinges on optimizing the separation between the Z- and E-isomers.

Analytical Scale Method Development: A typical approach for analytical separation involves reversed-phase HPLC. nih.gov The method development process would screen various columns and mobile phase compositions to achieve baseline resolution.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its hydrophobicity and wide applicability. For separating geometric isomers, differences in polarity are exploited. sigmaaldrich.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Isocratic elution (constant mobile phase composition) may be sufficient if impurities and the E-isomer are well-resolved. Otherwise, a gradient elution (where the solvent composition changes over time) can be employed to improve separation and shorten analysis time. chromatographyonline.com

Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is generally suitable for the ester carbonyl group.

Temperature: Column temperature can be adjusted to fine-tune selectivity, as it can affect the interaction kinetics between the analyte and the stationary phase.

Preparative Scale-Up: Once an effective analytical method is established, it can be scaled up for preparative purification. This involves moving to a larger-diameter column packed with the same stationary phase material. tandfonline.comnih.gov The flow rate and sample injection volume are increased proportionally to the column's dimensions to handle larger sample loads. The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale, allowing for the collection of pure fractions of the (1Z)-isomer.

Typical HPLC Method Parameters

ParameterAnalytical ScalePreparative Scale
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile PhaseAcetonitrile:Water (e.g., 40:60 v/v)Acetonitrile:Water (e.g., 40:60 v/v)
Flow Rate1.0 mL/min20 mL/min
DetectorUV at 210 nmUV at 210 nm
Injection Volume5-20 µL1-5 mL
Column Temperature25 °C25 °C

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. notulaebotanicae.ro It is primarily used to determine purity, quantify the ratio of Z- to E-isomers, and detect trace volatile impurities from the synthesis process. It should be noted that since this compound is an achiral molecule, GC is used to determine stereoisomeric purity (geometric isomer ratio) rather than enantiomeric excess.

Method Development: The key to a successful GC separation is the choice of the capillary column.

Stationary Phase: A mid-polar stationary phase, such as one based on wax (e.g., polyethylene (B3416737) glycol, as in a ZB-WAX column) or a cyanopropylphenyl-substituted polysiloxane, is often effective for separating isomers of volatile esters. notulaebotanicae.roredalyc.org The different polarities and shapes of the Z- and E-isomers lead to differential retention times on such columns.

Temperature Program: A programmed temperature ramp is typically employed. The analysis starts at a lower temperature to resolve highly volatile impurities, then the temperature is increased to elute the isomers of propenyl acetate and any higher-boiling components in a reasonable time. mdpi.comnih.gov

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons and is ideal for quantification. notulaebotanicae.ro For definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for each eluting peak, allowing for structural elucidation. researchgate.netnih.gov

This method allows for high-resolution separation and sensitive detection, making it possible to quantify the Z/E isomer ratio with high precision and to identify trace impurities that might be present in the sample. mdpi.com

Typical GC-FID/MS Method Parameters

ParameterTypical ConditionPurpose
Columne.g., DB-WAX or ZB-1701 (30 m x 0.25 mm, 0.25 µm film)Provides separation based on polarity and boiling point. notulaebotanicae.ronih.gov
Carrier GasHelium at 1 mL/minTransports the sample through the column.
Injector Temperature240 °CEnsures rapid vaporization of the sample. notulaebotanicae.ro
Oven Program40 °C (2 min), ramp at 10 °C/min to 220 °CSeparates compounds based on boiling point. mdpi.com
DetectorFID or MSFID for quantification, MS for identification. notulaebotanicae.roresearchgate.net
Detector Temperature250 °C (FID)Prevents condensation of analytes in the detector. notulaebotanicae.ro

Computational Chemistry and Theoretical Investigations of 1z Prop 1 En 1 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. umn.edu It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it suitable for studying organic molecules like (1Z)-prop-1-en-1-yl acetate (B1210297). arxiv.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the minimum energy structure on the potential energy surface. For a flexible molecule like (1Z)-prop-1-en-1-yl acetate, this involves a conformational landscape analysis to identify all stable conformers and their relative energies.

The primary source of conformational isomerism in this compound arises from the rotation around the C-O single bond of the acetate group. This leads to two main planar conformers: the s-trans and s-cis forms. The "(1Z)" configuration of the double bond is fixed. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or larger, can reliably predict the geometries and relative stabilities of these conformers. acs.org Studies on similar ester compounds have shown that the s-trans conformer is typically more stable due to reduced steric hindrance, but the energy difference can be small, allowing both to be present at room temperature.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT This table presents hypothetical data to illustrate typical results from a DFT conformational analysis.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angle (C=C-O-C)
s-trans0.001.85~180°
s-cis+2.53.50~0°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl (C=O) group. This distribution predicts that the molecule would act as a nucleophile at the double bond in reactions with electrophiles and as an electrophile at the carbonyl carbon in reactions with nucleophiles.

Quantum chemical descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify reactivity.

Table 2: Representative FMO Energies and Chemical Reactivity Descriptors for this compound This table presents hypothetical data based on DFT calculations for similar organic molecules.

ParameterValue (eV)Formula
EHOMO-7.20-
ELUMO-0.85-
HOMO-LUMO Gap (ΔE)6.35ELUMO - EHOMO
Ionization Potential (I)7.20-EHOMO
Electron Affinity (A)0.85-ELUMO
Chemical Hardness (η)3.175(I - A) / 2
Electronegativity (χ)4.025(I + A) / 2
Electrophilicity Index (ω)2.55χ² / (2η)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like Gauge-Including Atomic Orbitals (GIAO). rsc.org By calculating the ¹H and ¹³C NMR spectra for different possible isomers or conformers and comparing them to experimental data, the correct structure can be confirmed. researchgate.net

IR Spectroscopy: The vibrational frequencies from an Infrared (IR) spectrum can be computed through frequency calculations in DFT. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester and the C=C stretch of the propenyl group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). beilstein-journals.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict a π → π* transition associated with the C=O group and a weaker n → π* transition. researchgate.netscience.gov

DFT is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. uva.nl For this compound, a key reaction to study would be its hydrolysis to propanal and acetic acid.

Computational studies can model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. This involves locating the transition state structure for the rate-determining step (e.g., the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon). Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for comparisons between different proposed mechanisms. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Molecular Dynamics (MD) Simulations for Dynamic Properties and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. univie.ac.at

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvents, observing the rate of interconversion between s-cis and s-trans conformers.

Analyze its solvation structure, determining how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds with the ester's oxygen atoms.

Simulate its behavior in a larger system, such as at an interface or within a biological environment, to understand its interactions with other molecules. ajchem-a.comnih.gov

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, NICS)

To gain a deeper understanding of the electronic structure and bonding within this compound, advanced analysis methods can be applied to the DFT-calculated wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. wisc.edursc.org This method provides a quantitative description of bonding, hybridization, and charge distribution. For this compound, NBO analysis could quantify the delocalization of electron density from the oxygen lone pairs into the π* orbital of the carbonyl group (a key feature of ester resonance) and analyze the nature of the C=C double bond.

Nucleus-Independent Chemical Shift (NICS): NICS is a method primarily used to assess the aromaticity of cyclic systems by calculating the magnetic shielding at the center of a ring. semanticscholar.org While this compound is not an aromatic compound, NICS is part of a broader class of magnetic property calculations that can probe electron delocalization.

Cheminformatics Approaches for Structure-Reactivity Correlations

Cheminformatics provides a powerful framework for establishing quantitative relationships between the structural features of a molecule and its chemical reactivity. While specific, comprehensive Quantitative Structure-Reactivity Relationship (QSRR) models for this compound are not extensively documented in dedicated studies, the principles of cheminformatics can be applied to predict its behavior based on its structural components. This involves calculating molecular descriptors and correlating them with reactivity data, often leveraging insights from studies on analogous compounds like other unsaturated esters. europa.eunih.gov

The core of this approach lies in transforming the two-dimensional structure or three-dimensional conformation of this compound into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Machine learning algorithms and statistical methods can then be used to build models that correlate these descriptors with experimental or computationally-derived reactivity parameters, such as reaction rates or activation energies. nih.govnih.gov

For a molecule like this compound, which contains both an ester functional group and a carbon-carbon double bond, descriptors can be categorized to capture its key chemical features:

Topological (2D) Descriptors: These are calculated from the 2D graph of the molecule and describe atomic connectivity. Examples include molecular weight, count of specific atom types, and various topological indices.

Quantum-Chemical (3D) Descriptors: Derived from the molecule's electronic structure, these descriptors are crucial for understanding reactivity. For this compound, this would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and bond orders. nih.gov These are particularly relevant for predicting susceptibility to electrophilic or nucleophilic attack. For instance, studies on other unsaturated esters show that electronic parameters like LUMO energy can correlate with toxicity, which is a function of electrophilic reactivity. europa.eu

Local or Site-Specific Descriptors: Given that reactivity can be localized to a specific functional group, site-specific descriptors are highly valuable. europa.eu For this compound, this could involve calculating the Fukui index or local electrophilicity index for the carbons in the C=C double bond to predict its reactivity in reactions like epoxidation or Michael addition. europa.euacs.org

A hypothetical QSRR study for this compound would begin with the calculation of a wide range of these descriptors. The table below presents a selection of computationally derived descriptors for the compound.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Source
Constitutional (0D) Molecular Weight 100.12 g/mol PubChem
Molecular Formula C₅H₈O₂ PubChem
Physicochemical XLogP3 0.8 PubChem
Topological (2D) Topological Polar Surface Area 26.3 Ų PubChem
Rotatable Bond Count 2 PubChem

| Geometrical (3D) | Exact Mass | 100.052429494 Da | PubChem |

Once descriptors are generated, a QSRR model can be developed. For example, to predict the rate of hydrolysis, descriptors quantifying the electronic environment of the ester carbonyl group would be paramount. mathnet.ru To predict the reactivity of the double bond towards an electrophile, descriptors such as the partial charges on the vinyl carbons and the HOMO energy would be critical. acs.org

Studies on related unsaturated esters have successfully used this approach. For example, models for the aquatic toxicity of α,β-unsaturated esters have been developed by correlating toxicity with descriptors for hydrophobicity (log K_ow) and electrophilic reactivity, the latter being modeled by quantum chemical reaction barriers. nih.gov Similarly, research into the acid hydrolysis of various esters has utilized neural networks to model the relationship between structure, reaction conditions, and rate constants. mathnet.ru These examples demonstrate the feasibility of creating predictive models for the reactivity of this compound, provided that relevant experimental or high-level computational data for a series of related compounds is available to train and validate the model.

Synthetic Utility and Strategic Applications As Building Blocks

Role of (1Z)-Prop-1-en-1-yl Acetate (B1210297) as a Versatile Organic Building Block

(1Z)-prop-1-en-1-yl acetate serves as a versatile C3 synthon, where the Z-configuration of the double bond is crucial for directing the stereochemical outcome of subsequent transformations. Its utility as a building block is demonstrated by its incorporation into larger, more complex molecular frameworks designed for specific applications in medicinal chemistry and materials science. For instance, the (1Z)-prop-1-en-1-yl moiety has been integrated into sophisticated heterocyclic structures, such as in the design of potential histone deacetylase (HDAC) inhibitors, where precise molecular geometry is critical for biological activity. Research has described the development of hydroxamic acid derivatives containing N-({4-[(1Z)-prop-1-en-1-yl]phenyl}methyl)acetamide moieties, showcasing the compound's role in the assembly of complex bioactive molecules. Furthermore, its application extends to the synthesis of substituted benzoic acids, such as 2-[(1Z)-prop-1-en-1-yl]benzoic acid, which can serve as intermediates for various fine chemicals. The enol acetate group provides a masked carbonyl functionality that can be revealed under specific conditions, or it can act as a reactive partner in a range of coupling and rearrangement reactions.

Application in the Construction of Complex Organic Molecules and Natural Product Scaffolds

The precise architecture of this compound makes it a valuable precursor for introducing specific structural motifs into complex organic molecules, including those that form the core of natural products.

The Z-geometry of the double bond in this compound is not merely incidental; it is a critical stereochemical element that influences the transition states of reactions, thereby enabling stereocontrolled synthesis. This is particularly evident in intramolecular cyclization reactions where the alkene geometry dictates the stereochemistry of the newly formed ring.

A notable study investigated the samarium diiodide-induced cyclization of a γ-ketoester bearing a (Z)-1-propenyl substituent. The reaction aimed to form an eight-membered carbocycle, a common structural motif in natural products. The study found that the cyclization of the (Z)-isomer proceeded with considerably lower efficacy compared to its (E)-isomer counterpart. This difference in reactivity highlights the profound influence of the alkene's configuration on the reaction pathway. For the (Z)-isomer, the transition state requires the methyl group to occupy a sterically unfavorable endo-cyclic position, thus hindering the desired cyclization. This research underscores how the inherent stereochemistry of the (1Z)-propenyl group can be exploited to control reaction outcomes, a fundamental principle in the stereoselective synthesis of complex molecules.

Table 1: Examples of Complex Molecules Incorporating the (1Z)-prop-1-en-1-yl Moiety

Precursor/Intermediate Containing (1Z)-prop-1-en-1-yl MoietyApplication/Target Molecule ClassReference
2-[(1Z)-prop-1-en-1-yl]benzoic acidIntermediate for fine chemicals wikipedia.org
(Z)-1-propenyl-substituted γ-ketoesterPrecursor for cyclooctanol (B1193912) derivatives
N-({4-[(1Z)-prop-1-en-1-yl]phenyl}methyl)acetamideComponent of potential HDAC inhibitors
dicyclohexylammonium (6R,7R)-7-amino-8-oxo-3-[(1Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylateIntermediate for cephalosporin (B10832234) antibiotics researchgate.net

γ,δ-Unsaturated esters are important structural units found in numerous biologically active compounds and serve as key intermediates in organic synthesis. mdpi.comwikipedia.org They are valuable precursors for the synthesis of chiral building blocks like enantiomerically pure γ,δ-unsaturated-β-hydroxy esters. mdpi.com While direct conversion of this compound to γ,δ-unsaturated esters is not extensively documented in the literature, its structure as an enol acetate suggests its potential as a precursor for such motifs through established synthetic methodologies.

One of the most powerful methods for synthesizing γ,δ-unsaturated esters is the Claisen rearrangement. A related, well-documented reaction involves a gold(I)-catalyzed cascade reaction of aryl ynol ethers (which are structurally related to enol acetates) with allylic alcohols to provide γ,δ-unsaturated esters. atamankimya.com This reaction proceeds through a hydroalkoxylation followed by a Claisen rearrangement, demonstrating the utility of enol-type functionalities in accessing these valuable scaffolds. atamankimya.com Given that enol acetates can participate in similar rearrangement pathways, it is plausible that this compound could be employed in analogous transition-metal-catalyzed reactions with suitable allylic partners to afford γ,δ-unsaturated esters in a stereocontrolled manner.

Future Perspectives and Emerging Research Directions in 1z Prop 1 En 1 Yl Acetate Chemistry

Development of Highly Enantioselective and Diastereoselective Catalytic Systems

A primary frontier in the chemistry of (1Z)-prop-1-en-1-yl acetate (B1210297) is the development of catalytic systems capable of controlling stereochemistry with high precision. The prochiral nature of this and related enol acetates makes them ideal substrates for asymmetric catalysis.

Future research is anticipated to focus on the design and application of novel chiral catalysts for reactions involving (1Z)-prop-1-en-1-yl acetate. Building on established successes with other enol acetates, there is a significant opportunity to develop highly enantioselective and diastereoselective transformations. For instance, the enantioselective intermolecular Tsuji allylation, which has been successfully applied to various prochiral enol acetates to generate α-quaternary stereocenters, could be extended to this compound. nih.govacs.org This would involve the use of chiral ligands, such as the readily available PHOX class, in combination with a suitable metal catalyst. nih.govacs.org The power of this approach lies in its convergent nature, allowing for the rapid synthesis of diverse chiral molecules from a common starting material. nih.govacs.org

Another promising avenue is the development of concerted catalytic systems that combine enzymatic and metal-based catalysis for the asymmetric transformation of enol acetates into chiral acetates. organic-chemistry.org A one-pot process utilizing a lipase (B570770) and a ruthenium complex has shown high yields and excellent enantioselectivities (91-99% ee) for the conversion of various enol acetates. organic-chemistry.org Adapting such a system for this compound could provide a highly efficient route to valuable chiral building blocks.

The table below summarizes potential catalytic systems and their expected outcomes for stereoselective reactions of this compound, based on analogous research.

Catalytic SystemReaction TypePotential Chiral ProductAnticipated Selectivity
Palladium / Chiral PHOX LigandTsuji Allylationα-Allylated Propionaldehyde (B47417) DerivativeHigh Enantiomeric Excess (ee)
Ruthenium Complex / LipaseDynamic Kinetic ResolutionChiral Propyl Acetate DerivativeHigh Enantiomeric Excess (ee)
Nickel / Chiral LigandsThree-Component CouplingHighly Substituted Chiral AlkenesHigh Diastereoselectivity

Further advancements are expected in the discovery of new chiral ligands and catalysts that are specifically tailored for the stereoselective functionalization of this compound.

Integration with Sustainable Chemistry Practices (e.g., Green Solvents, Photochemistry)

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. Future work with this compound will likely see a strong emphasis on the adoption of sustainable practices.

The use of greener solvents in reactions involving this compound is a key area for development. While traditional organic solvents are often effective, research into alternatives such as water, supercritical fluids, and bio-based solvents is growing. For example, the development of micellar catalysis could enable efficient reactions in aqueous media, reducing the reliance on volatile organic compounds.

Photochemistry and electrochemistry represent powerful tools for sustainable synthesis, often allowing for reactions to proceed under mild conditions without the need for stoichiometric reagents. Recent research has demonstrated the potential of electrochemical radical reactions of enol acetates for intermolecular alkoxylation. acs.org This approach, which uses the enol acetate and an alcohol directly, is a valuable and sustainable synthetic strategy. acs.org Similarly, photoredox catalysis has been employed for the α-acylation of enol acetates with acyl chlorides, furnishing 1,3-diketones under mild, oxidant-free conditions. researchgate.net The application of these photochemical and electrochemical methods to this compound could unlock new, environmentally benign transformations. researchgate.netrsc.orguni-regensburg.de

The following table outlines potential sustainable approaches for reactions involving this compound.

Sustainable PracticeReaction TypePotential Advantages
Micellar CatalysisVariousUse of water as a solvent, reduced VOCs
ElectrochemistryIntermolecular AlkoxylationAvoidance of chemical oxidants, high atom economy
Photoredox Catalysisα-Acylation, Radical CouplingMild reaction conditions, use of light as a reagent
Flow ChemistryVariousImproved safety, scalability, and efficiency

The integration of these sustainable technologies will be crucial for the development of cleaner and more efficient processes for the synthesis and functionalization of this compound.

Advancements in In Situ Spectroscopic Monitoring and Kinetic Studies for Mechanistic Deconvolution

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research on this compound will benefit significantly from the application of advanced analytical techniques for mechanistic investigation.

In situ spectroscopic methods, such as NMR and Raman spectroscopy, are powerful tools for monitoring reaction progress and identifying transient intermediates. uva.nlacs.org The application of these techniques to reactions involving this compound will provide valuable insights into the reaction pathways, catalyst speciation, and the factors that govern selectivity. For example, in situ Raman spectroscopy has been shown to be a valid tool for conducting kinetic studies, even in microwave-assisted reactions. acs.org

Kinetic studies will also play a crucial role in elucidating the mechanisms of catalytic reactions. tesisenred.net By systematically varying reaction parameters and measuring their effect on reaction rates, it is possible to derive rate laws and propose detailed mechanistic hypotheses. This information is invaluable for optimizing reaction conditions and for the rational design of improved catalysts.

The combination of in situ spectroscopy and kinetic analysis will enable a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound in various transformations.

Exploration of Novel Reactivity Patterns and Cascade Reactions

Beyond its established reactivity, this compound holds the potential for novel and unexpected chemical transformations. A key area of future research will be the exploration of new reactivity patterns and the development of cascade reactions that can build molecular complexity in a single step.

The unique electronic properties of the enol acetate functionality can be exploited to trigger novel reaction cascades. For instance, the development of cascade reactions initiated by the functionalization of the double bond could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds. scholaris.ca Such cascade processes are highly desirable from a synthetic efficiency standpoint, as they minimize the number of synthetic steps and purification procedures.

The exploration of radical-based transformations of this compound is another promising direction. researchgate.net The generation of radical intermediates from this substrate, for example through photoredox or electrochemical methods, could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the synergistic combination of this compound with other reactive partners in multicomponent reactions will be a fruitful area of investigation. These reactions, which bring together three or more reactants in a single operation, offer a powerful strategy for the convergent synthesis of complex molecules.

Expanded Utility in Interdisciplinary Research Fields (e.g., Chemical Biology, Materials Science)

The versatility of this compound and its derivatives suggests that their applications could extend beyond traditional organic synthesis into interdisciplinary fields such as chemical biology and materials science.

In the realm of chemical biology, this compound can serve as a precursor for the synthesis of biologically active molecules and molecular probes. Its ability to participate in a wide range of chemical transformations makes it a useful building block for creating libraries of compounds for biological screening. For example, derivatives of this compound could be designed as enzyme inhibitors or receptor ligands. nih.gov

In materials science, enol acetates can be utilized as monomers in polymerization reactions or as precursors to functional materials. The development of polymerization methods involving this compound could lead to the creation of novel polymers with tailored properties. Additionally, the incorporation of the prop-1-en-1-yl acetate moiety into larger molecular architectures could be used to tune the electronic and photophysical properties of organic materials for applications in electronics and photonics. Related compounds, such as isoeugenyl acetate, are known to have applications as fragrance ingredients, suggesting potential for this compound derivatives in the fragrance and flavor industry. nih.gov

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists and researchers in other fields, and represents a significant growth area for the chemistry of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing (1Z)-prop-1-en-1-yl acetate, and how can reaction conditions be optimized for high stereochemical purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves catalytic processes such as gallium-catalyzed Scriabine reactions. For example, analogs like (E)-3-arylprop-1-en-1-yl acetates are synthesized via stereoselective propenylation of aromatic substrates using gallium trichloride (GaCl₃) under mild conditions (e.g., room temperature, dichloromethane solvent). Optimization strategies include:

  • Catalyst Screening : Testing transition metal catalysts (e.g., Ga, In) to enhance stereoselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve yield by stabilizing intermediates.
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions.
    Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirms stereochemistry, with coupling constants (JH-HJ_{\text{H-H}}) distinguishing Z/E isomers .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies vinyl proton splitting patterns (J=1012 HzJ = 10-12\ \text{Hz} for Z-isomers), while 13C^{13}\text{C} NMR confirms acetate carbonyl signals (~170 ppm) and alkene carbons.
  • HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+NH₄]+^+ adducts) with mass accuracy <5 ppm.
  • Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) resolves stereoisomers. Use C18 columns and isocratic elution (acetonitrile/water) for reproducibility. Always compare retention times with synthetic standards .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems, and what software tools are recommended?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in propenylation reactions. Key steps:

Geometry Optimization : Use Gaussian or ORCA to minimize energy.

Reaction Pathway Analysis : Identify intermediates and activation barriers for Z/E pathways.

Stereoelectronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
Software like WinGX and SHELXL refine crystallographic data for comparison with computational models .

Advanced: How can researchers resolve contradictions in experimental data related to the stereochemical outcomes of this compound reactions?

Methodological Answer:
Contradictions often arise from:

  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates.
  • Impurity Effects : Use preparative TLC or HPLC to isolate isomers before characterization.
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL) unambiguously confirms stereochemistry. For ambiguous NMR data, NOESY correlations differentiate Z (cis) and E (trans) configurations .

Advanced: What strategies are recommended for determining the crystal structure of this compound derivatives, and how should refinement pitfalls be addressed?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXT automates space-group determination from Laue symmetry.
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Address common issues:
    • Twinned Data : Use TWIN/BASF commands for twinning corrections.
    • Disorder Modeling : Split occupancy for disordered acetate groups.
      Validate with R1/wR2 convergence (<0.05) and check CIF files with checkCIF .

Basic: What best practices ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Detailed Protocols : Document catalyst activation (e.g., GaCl₃ drying), stoichiometry (1:1.2 substrate:catalyst), and inert atmosphere (N₂/Ar).
  • Supplementary Data : Provide raw NMR/FID files, chromatograms, and crystallographic CIFs as supporting information.
  • Cross-Validation : Compare melting points, optical rotation, and spectroscopic data with literature. Follow Beilstein Journal guidelines for experimental reporting .

Advanced: How can this compound derivatives be studied for interactions with biological targets like topoisomerase IIα?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (KdK_d) and stoichiometry by titrating the compound into enzyme solutions.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in the ATPase domain of topoisomerase IIα. Validate with mutagenesis studies (e.g., key residue substitutions).
  • Enzyme Assays : Monitor DNA relaxation inhibition via agarose gel electrophoresis. Include trolox to quench oxidative byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.